1-Azabicyclo[2.2.2]oct-2-ene

Organic Synthesis Process Chemistry Heterocyclic Chemistry

1-Azabicyclo[2.2.2]oct-2-ene (CAS 13929-94-7), also known as dehydroquinuclidine, is a bicyclic tertiary amine with the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol. It is characterized by a quinuclidine skeleton featuring a double bond between the C2 and C3 positions, differentiating it from the fully saturated analog quinuclidine.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 13929-94-7
Cat. No. B3347548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]oct-2-ene
CAS13929-94-7
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1CN2CCC1C=C2
InChIInChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2
InChIKeyJRRHUIUXVVVOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.2]oct-2-ene (CAS 13929-94-7) for Research & Procurement: Key Properties


1-Azabicyclo[2.2.2]oct-2-ene (CAS 13929-94-7), also known as dehydroquinuclidine, is a bicyclic tertiary amine with the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol [1]. It is characterized by a quinuclidine skeleton featuring a double bond between the C2 and C3 positions, differentiating it from the fully saturated analog quinuclidine [2]. Key physicochemical parameters include a melting point of 52 °C, a predicted boiling point of 172.9±7.0 °C, a predicted density of 1.01±0.1 g/cm³, and a predicted pKa of 9.59±0.10 . This compound serves as a versatile intermediate and a core scaffold for the synthesis of more complex molecules, including potential anticholinergic agents and ligands for biological targets [3].

1-Azabicyclo[2.2.2]oct-2-ene vs. Saturated Analogs: Why Substitution is Not Feasible


The presence of the C2-C3 double bond in 1-azabicyclo[2.2.2]oct-2-ene creates a fundamental stereoelectronic distinction from its saturated analog, quinuclidine [1]. This unsaturation rigidifies the bicyclic framework and alters the hybridization and electronic environment of the bridgehead nitrogen atom, which can directly impact its basicity and nucleophilicity compared to quinuclidine . In contrast to the widely used diamine catalyst DABCO (1,4-diazabicyclo[2.2.2]octane), which contains two nitrogen atoms, the mononitrogen scaffold of 1-azabicyclo[2.2.2]oct-2-ene presents distinct coordination chemistry and catalytic potential [2]. Consequently, substituting this compound with quinuclidine, DABCO, or other azabicyclic analogs is not straightforward in applications requiring the specific structural rigidity and electronic profile conferred by the enamine-like double bond [3].

Quantitative Differentiators for 1-Azabicyclo[2.2.2]oct-2-ene (13929-94-7) vs. Analogs


Synthesis Yield: Comparable Efficiency to Quinuclidine from a Common Precursor

The synthesis of 1-azabicyclo[2.2.2]oct-2-ene can be achieved via the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine, a route also used for the production of the saturated analog, quinuclidine [1]. Using a solid acidic catalyst (CNM-3) at elevated temperatures (around 425°C), the yield for the target compound can reach up to 84.3% under optimal conditions . This yield is identical to the highest reported yield for the synthesis of quinuclidine from the same precursor under similar conditions, which is also 84.3% [2]. This parity demonstrates that the unsaturated compound can be produced with high efficiency, without a yield penalty compared to its more common saturated counterpart.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Predicted Basicity: Lower pKa than Saturated Quinuclidine

The presence of the C2-C3 double bond in 1-azabicyclo[2.2.2]oct-2-ene influences the electron density on the bridgehead nitrogen atom, resulting in a different predicted basicity compared to the saturated analog, quinuclidine. The predicted pKa for the target compound is 9.59 ± 0.10 . In contrast, the experimental pKa of the conjugate acid of quinuclidine is 11.0 [1]. This difference of approximately 1.4 pKa units indicates that 1-azabicyclo[2.2.2]oct-2-ene is a significantly weaker base.

Physical Organic Chemistry Basicity Computational Chemistry

Structural Differentiation: A Rigid Enamine vs. a Flexible Saturated Amine

1-Azabicyclo[2.2.2]oct-2-ene is an enamine, featuring a C2-C3 double bond that is absent in its saturated counterpart, quinuclidine [1]. This unsaturation locks the bicyclic system into a more rigid, planar conformation around the double bond. The saturated analog, quinuclidine, is more flexible and can undergo twisting motions [2]. As stated in the literature, 'the properties of dehydroquinuclidines are different in many respects from those of normal tertiary vinylamines' [3]. This class-level distinction provides a defined 3D presentation of the amine group, which can be crucial for engaging biological targets with a specific conformational requirement.

Structural Biology Medicinal Chemistry Ligand Design

Patent-Exemplified Utility: Specific Claim as an Anticholinergic Scaffold

The specific utility of the 1-azabicyclo[2.2.2]oct-2-ene scaffold is documented in patent literature, distinguishing it from other azacyclic rings. US Patent 4,585,865 claims glycolic esters formed from 1-azabicyclo[2.2.2]oct-2-ene alcohols for use as anticholinergic drugs [1]. This patent specifically lists the target compound's core as a component of the claimed anticholinergic agents, alongside other azacyclic rings such as 1-methyltetrahydropyridine, 1-methyl-3-pyrroline, quinuclidine, and 2-tropidine [2]. This explicit inclusion in a granted patent provides a validated and protected example of its application in drug discovery, offering a clear, documented route for developing new pharmaceutical entities based on this scaffold.

Medicinal Chemistry Pharmacology Intellectual Property

Key Research & Industrial Applications for 1-Azabicyclo[2.2.2]oct-2-ene


Medicinal Chemistry: Synthesis of Novel Anticholinergic Agents

Researchers developing new anticholinergic drugs can directly utilize 1-azabicyclo[2.2.2]oct-2-ene alcohols as precursors to form glycolic esters, a class of compounds with documented therapeutic potential for neurological and cognitive disorders [1]. The compound's rigid enamine structure, which differs from the flexible quinuclidine ring, offers a distinct conformational profile that may lead to unique binding interactions with muscarinic acetylcholine receptors or other biological targets, as supported by its specific inclusion in relevant patent claims [2].

Chemical Biology: Design of Rigid Ligands for Target Engagement

The rigid, unsaturated bicyclic framework of 1-azabicyclo[2.2.2]oct-2-ene serves as a conformationally constrained scaffold for designing novel ligands [3]. Unlike the more flexible quinuclidine core, the presence of the C2-C3 double bond locks the 3D orientation of substituents, which can be strategically employed to probe the steric and conformational requirements of enzyme active sites or receptor binding pockets. This class-level property makes it a valuable tool for structure-activity relationship (SAR) studies where molecular rigidity is a key variable [4].

Organic Synthesis: Production of Quinuclidine Derivatives

This compound is not only a final product but also a key intermediate. It can be selectively reduced to yield quinuclidine or its substituted derivatives [3]. Given that it can be synthesized from a common precursor (4-(2-hydroxyethyl)piperidine) with a yield equivalent to that of quinuclidine (up to 84.3%) [5], procuring this unsaturated intermediate allows chemists to access both saturated and unsaturated scaffolds from the same starting material, increasing synthetic flexibility and enabling divergent synthesis strategies.

Material Science: Electrolyte Component for High-Voltage Capacitors

Derivatives of 1-azabicyclo[2.2.2]oct-2-ene have been investigated as components in electrolytes for double-layer capacitors (supercapacitors) [6]. Specifically, quaternary ammonium salts formed from the 1-azabicyclo[2.2.2]oct-2-ene scaffold (e.g., 1-methyl-1-azabicyclo[2.2.2]oct-7-en-1-ium tetrafluoroborate) are disclosed in patents aiming to achieve higher operating voltages (up to 3.2V) compared to standard electrolytes [7]. This application leverages the unique electronic properties of the bicyclic cation for energy storage applications.

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